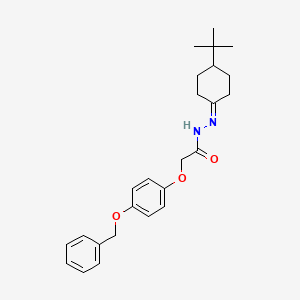![molecular formula C12H17N3OS B11990311 [(E)-(4-butoxyphenyl)methyleneamino]thiourea](/img/structure/B11990311.png)
[(E)-(4-butoxyphenyl)methyleneamino]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is a chemical compound with the molecular formula C12H17N3OS and a molecular weight of 251.35 g/mol. It is often used as a building block in various chemical syntheses and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide typically involves the reaction of 4-butoxybenzaldehyde with thiosemicarbazide under specific conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, and the product is obtained after cooling and filtration.
Industrial Production Methods
While specific industrial production methods for 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Butoxybenzaldehyde: A precursor in the synthesis of 2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide.
Thiosemicarbazide: Another precursor used in the synthesis.
Hydrazine derivatives: Compounds with similar hydrazine functional groups.
Uniqueness
2-[(4-Butoxyphenyl)methylene]hydrazinecarbothioamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a butoxyphenyl group with a hydrazinecarbothioamide moiety makes it versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H17N3OS |
|---|---|
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
[(E)-(4-butoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C12H17N3OS/c1-2-3-8-16-11-6-4-10(5-7-11)9-14-15-12(13)17/h4-7,9H,2-3,8H2,1H3,(H3,13,15,17)/b14-9+ |
Clé InChI |
XDJHBXUXBRZNBT-NTEUORMPSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C=N/NC(=S)N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


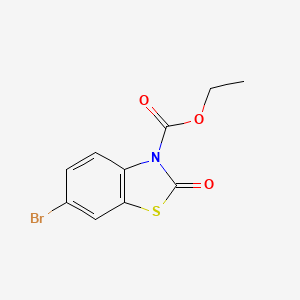
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B11990242.png)


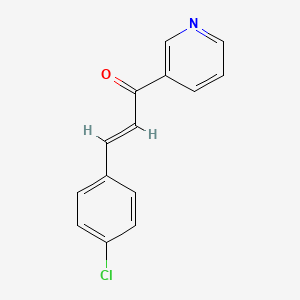


![4-[(1E)-N-({[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11990276.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2,4,6-trimethylbenzene-1-sulfonamide](/img/structure/B11990277.png)
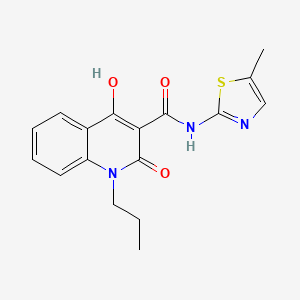
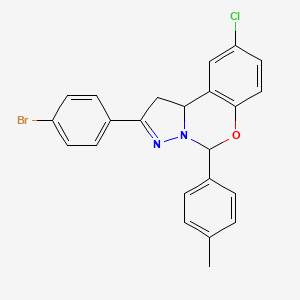

![{(3aR,4R,6R,6aR)-6-[6-(dibenzoylamino)-9H-purin-9-yl]-2,2-dioxidotetrahydrofuro[3,4-d][1,3,2]dioxathiol-4-yl}methyl benzoate](/img/structure/B11990294.png)
